17,19-dimethyl-6,7,9,10,16,17,19,20-octahydro-18H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-one
Overview
Description
Preparation Methods
The synthesis of 17,19-dimethyl-6,7,9,10,16,17,19,20-octahydro-18H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-one typically involves the Michael addition of the cyclic secondary amine subunit of the aza-14-crown-4 ether to dimethyl acetylenedicarboxylate . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product formation. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple oxygen atoms allows for oxidation reactions, which can modify the compound’s functional groups.
Reduction: Reduction reactions can target the nitrogen and oxygen atoms, altering the compound’s electronic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
17,19-dimethyl-6,7,9,10,16,17,19,20-octahydro-18H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-one has several scientific research applications:
Mechanism of Action
The mechanism by which 17,19-dimethyl-6,7,9,10,16,17,19,20-octahydro-18H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-one exerts its effects involves its ability to form stable complexes with metal ions. The compound’s multiple oxygen and nitrogen atoms act as coordination sites, allowing it to bind to metal ions and influence their chemical behavior. This interaction can affect various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 17,19-dimethyl-6,7,9,10,16,17,19,20-octahydro-18H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-one include other macrocyclic ligands and crown ethers. These compounds share structural similarities but differ in their specific functional groups and coordination properties. For example:
Aza-14-crown-4 ether: Similar in structure but lacks the tetracyclic framework.
Dimethyl acetylenedicarboxylate derivatives: Share the acetylenedicarboxylate moiety but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of multiple coordination sites and its tetracyclic framework, which provides distinct chemical and physical properties .
Properties
IUPAC Name |
22,24-dimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15,17,19-hexaen-23-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15-21-17-7-3-5-9-19(17)27-13-11-26-12-14-28-20-10-6-4-8-18(20)22(24-21)16(2)23(15)25/h3-10,15-16,21-22,24H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAKQAUZOOAOIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC=CC=C3OCCOCCOC4=CC=CC=C4C(N2)C(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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